2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine
2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0827073
InChI:
InChI=1S/C32H48N2O2/c1-5-7-9-11-13-15-25-35-31-21-17-29(18-22-31)33-27(3)28(4)34-30-19-23-32(24-20-30)36-26-16-14-12-10-8-6-2/h17-24H,5-16,25-26H2,1-4H3
SMILES:
CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C
Molecular Formula:
C32H48N2O2
Molecular Weight:
492.7 g/mol
2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine
CAS No.:
Cat. No.: VC0827073
Molecular Formula: C32H48N2O2
Molecular Weight: 492.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H48N2O2 |
|---|---|
| Molecular Weight | 492.7 g/mol |
| IUPAC Name | 2-N,3-N-bis(4-octoxyphenyl)butane-2,3-diimine |
| Standard InChI | InChI=1S/C32H48N2O2/c1-5-7-9-11-13-15-25-35-31-21-17-29(18-22-31)33-27(3)28(4)34-30-19-23-32(24-20-30)36-26-16-14-12-10-8-6-2/h17-24H,5-16,25-26H2,1-4H3 |
| Standard InChI Key | OBGPUSGKIMSYEP-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C |
| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCC)C |
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